2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Descripción general

Descripción

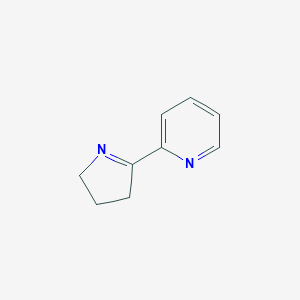

“2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” is a compound with the molecular formula C9H10N2 . It is also known by other names such as o-Myosmine and has a molecular weight of 146.19 g/mol . The compound’s structure includes a pyrrole ring attached to a pyridine ring .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, which are part of the structure of “2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine”, can be achieved via hydrogenation and subsequent cyclization of nitro ketones . A highly active, selective, and reusable nickel catalyst has been developed for this purpose .Molecular Structure Analysis

The molecular structure of “2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” includes a pyrrole ring attached to a pyridine ring . The InChI representation of the compound is InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” are not detailed in the search results, the compound’s synthesis involves a reaction that includes hydrogenation and cyclization of nitro ketones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 146.084398327 g/mol . The topological polar surface area of the compound is 25.2 Ų .Aplicaciones Científicas De Investigación

Chemical Properties and Identification

“2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine” is a chemical compound with the molecular formula C8H10N2 . It is also known as “o-Myosmine” and has a CAS Registry Number of 532-12-7 . The compound is typically stored at 4°C and protected from light .

Synthesis of New Derivatives

This compound has been used in the synthesis of new derivatives. For instance, by one-stage condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one, new potential antiviral compounds were obtained .

Building Block for Antidiabetic Drug

The compound has been used as a building block in the synthesis of the antidiabetic drug glimepiride. A practical and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of glimepiride, has been accomplished .

Multicomponent Reactions (MCRs)

In 2011, Sun et al. developed a protocol to synthesize structurally diverse 3,4-DHPo via MCR, similar to those previously described by the Suárez group but using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .

Direcciones Futuras

While specific future directions for “2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” are not detailed in the search results, the synthesis of N-heterocyclic compounds, including pyrroles, is an active area of research . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mecanismo De Acción

Target of Action

The primary target of o-Myosmine is the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the nervous system. It plays a crucial role in neurotransmission and is involved in various physiological processes.

Mode of Action

o-Myosmine interacts with its target, the α4β2 nAChR, with a relatively low affinity, having a Ki value of 3300 nM . The interaction of o-Myosmine with the receptor can influence the receptor’s function, potentially altering the transmission of signals in the nervous system.

Biochemical Pathways

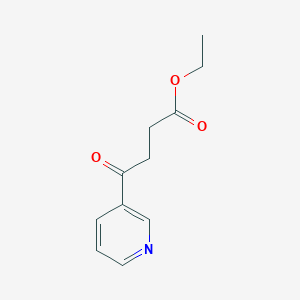

It is known that o-myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine . These compounds may have further effects on cellular processes and pathways.

Pharmacokinetics

It has been observed that in wistar rats, a higher percentage of the radioactivity from o-myosmine was excreted in urine at lower doses (0001 and 0005 μmol/kg), compared to higher doses (05 and 50 μmol/kg), where only 778% and 754% of the dose was found in urine . This suggests that the bioavailability of o-Myosmine may be dose-dependent.

Result of Action

The formation of hpb and n’-nitrosonornicotine through the nitrosation of o-myosmine suggests that it may have potential carcinogenic effects, particularly in relation to esophageal cancer .

Action Environment

The action, efficacy, and stability of o-Myosmine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nitrosation of o-Myosmine . Additionally, factors such as temperature and the presence of other substances can potentially influence the interaction of o-Myosmine with its target receptor and its subsequent effects.

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOSBQIPCBNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309009 | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

CAS RN |

4593-27-5 | |

| Record name | 4593-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)